2-(4-Methylphenoxy)benzaldehyde
Overview
Description
2-(4-Methylphenoxy)benzaldehyde is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biochemical Model Studies : In the context of biochemical models, one study explored the cooxidation of styrene by horseradish peroxidase and phenols, demonstrating the role of 2-(4-Methylphenoxy)benzaldehyde in this process. The study emphasized the significance of molecular oxygen and various reaction components in the formation of styrene oxide, providing insights into the protein-mediated cooxidation of styrene by hemoglobin and myoglobin (Ortiz de Montellano & Grab, 1987).
Chemosensor Development : Research has been conducted on developing fluorescent chemosensors for pH, using compounds related to this compound. These studies highlight the ability of such compounds to differentiate between normal cells and cancer cells, based on pH levels. The fluorescent intensity of these compounds increases with pH, making them effective for identifying different pH environments, which is crucial in medical and biological research (Dhawa et al., 2020).
Catalytic Reactions and Synthesis : Several studies have focused on the role of this compound in catalytic reactions and synthesis processes. This includes its use in the synthesis of complex organic compounds and the study of reaction mechanisms. These applications are critical in the development of new materials and pharmaceuticals (Banerjee et al., 2013).
Bioproduction of Benzaldehyde : Research into the bioproduction of benzaldehyde, a compound related to this compound, has shown promising results. This includes studies on optimizing conditions for enhanced bioproduction, which is significant for the flavor industry. The use of specific yeast strains and bioreactors for this purpose demonstrates the potential of biotechnological applications in producing valuable chemicals (Craig & Daugulis, 2013).
Environmental Applications : Investigations into the anaerobic degradation of cresols, chemically related to this compound, have provided insights into environmental applications. These studies focus on the breakdown of pollutants by bacteria, highlighting the potential for bioremediation strategies to manage environmental contaminants (Rudolphi et al., 2004).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that benzylic compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Methylphenoxy)benzaldehyde . These factors can include temperature, pH, and the presence of other compounds. For instance, the compound is air sensitive and may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it’s recommended to handle it with care, using protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Biochemical Analysis
Biochemical Properties
It is known that benzaldehydes can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially involve enzymes, proteins, and other biomolecules, leading to various biochemical interactions.
Cellular Effects
It is known that benzaldehydes can disrupt cellular antioxidation systems, which can inhibit fungal growth . This suggests that 2-(4-Methylphenoxy)benzaldehyde may have similar effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzaldehydes can react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound is air sensitive , which may influence its stability and degradation over time
Properties
IUPAC Name |
2-(4-methylphenoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSRCJKQVYKILL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363058 | |
Record name | 2-(4-methylphenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19434-35-6 | |
Record name | 2-(4-methylphenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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